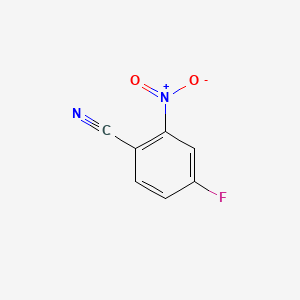

4-Fluoro-2-nitrobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEAKKQYFSYZEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379152 | |

| Record name | 4-fluoro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80517-21-1 | |

| Record name | 4-fluoro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80517-21-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 4-Fluoro-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-2-nitrobenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, synthesis and purification methodologies, analytical techniques, safety protocols, and applications in drug discovery.

Core Properties and Data

This compound, identified by the CAS Number 80517-21-1 , is a substituted aromatic nitrile with the molecular formula C₇H₃FN₂O₂.[1] Its chemical structure, featuring a fluorine atom and a nitro group on the benzonitrile scaffold, makes it a versatile building block in organic synthesis.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 80517-21-1 | [1] |

| Molecular Formula | C₇H₃FN₂O₂ | [1] |

| Molecular Weight | 166.11 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | 71 °C | [2] |

| Boiling Point | 145-150 °C (at 11.25 Torr) | [2] |

| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [2] |

| Solubility | Insoluble in cold water; soluble in many organic solvents. | |

| Storage Temperature | Room Temperature, sealed in a dry environment. | [1][2] |

Synthesis and Purification

Proposed Experimental Protocol: Sandmeyer Reaction

The following is a generalized experimental protocol for the synthesis of this compound from 4-Fluoro-2-nitroaniline.

Materials:

-

4-Fluoro-2-nitroaniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Copper(I) cyanide

-

Sodium cyanide

-

Ice

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Sodium sulfate (anhydrous)

Procedure:

-

Diazotization: 4-Fluoro-2-nitroaniline is dissolved in a cooled, aqueous solution of hydrochloric acid. While maintaining a low temperature (0-5 °C) with an ice bath, a solution of sodium nitrite in water is added dropwise to form the corresponding diazonium salt. The reaction is typically stirred for a short period at this temperature.

-

Cyanation (Sandmeyer Reaction): In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and cooled. The freshly prepared diazonium salt solution is then slowly added to this copper cyanide solution. The reaction mixture is often gently warmed to facilitate the replacement of the diazonium group with a nitrile group, leading to the formation of this compound. Nitrogen gas is evolved during this step.

-

Work-up and Isolation: After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layers are combined, washed with water and brine, and then dried over anhydrous sodium sulfate.

-

Purification: The crude product obtained after solvent evaporation can be purified by recrystallization. A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, such as a mixture of ethanol and water or toluene and hexane.[4]

Logical Workflow for Synthesis:

Caption: Proposed synthesis workflow for this compound.

Analytical Characterization

The purity and identity of this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of this compound.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance, likely in the range of 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹⁹F NMR spectroscopy are invaluable for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the three aromatic protons, with splitting patterns influenced by both proton-proton and proton-fluorine coupling.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift and coupling to adjacent protons providing further structural confirmation.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Identification

The compound is classified with the following GHS hazard statements:

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H331: Toxic if inhaled.

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles. For operations that may generate dust, a respirator is recommended.

-

First Aid:

-

Ingestion: Immediately call a poison control center or doctor.

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move the person to fresh air.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Drug Discovery

Fluorinated benzonitriles are important intermediates in the synthesis of various pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group can be a key pharmacophore or a synthetic handle for further modifications.

While a specific drug synthesized from this compound is not prominently documented in publicly available literature, its structural motifs are highly relevant to the design of inhibitors for various kinase families. For instance, related fluoro-nitroaromatic compounds are used in the synthesis of inhibitors targeting pathways involving kinases such as Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK).

General Workflow for Kinase Inhibitor Synthesis:

Caption: A generalized synthetic workflow for kinase inhibitors.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined properties and versatile reactivity make it a key starting material for the synthesis of complex molecules. Adherence to strict safety protocols is essential when handling this compound. Further research into its applications is likely to uncover new and innovative uses in drug discovery and beyond.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. Synthesis routes of 2-Fluoro-4-nitrobenzonitrile [benchchem.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

4-Fluoro-2-nitrobenzonitrile chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 4-Fluoro-2-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and IUPAC Name

This compound is an aromatic compound characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a nitrile group.

-

IUPAC Name: this compound[1]

-

Chemical Structure:

(Image Source: PubChem CID 2774652)

-

SMILES: C1=CC(=C(C=C1F)--INVALID-LINK--[O-])C#N[1]

-

InChI: InChI=1S/C7H3FN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₃FN₂O₂ | PubChem[1], ChemScene[2] |

| Molecular Weight | 166.11 g/mol | PubChem[1], ChemScene[2] |

| Appearance | Light yellow to yellow solid | ChemicalBook[3] |

| Melting Point | 71 °C | ChemicalBook[3], ChemWhat |

| Boiling Point | 145-150 °C at 11.25 Torr | ChemicalBook[3] |

| Density | 1.41±0.1 g/cm³ (Predicted) | ChemicalBook[3] |

| CAS Number | 80517-21-1 | PubChem[1], ChemScene[2] |

Experimental Protocol: Synthesis of a Structural Isomer

Objective: To synthesize 2-Fluoro-4-nitrobenzonitrile from 2-fluoro-4-nitroaniline.

Materials:

-

2-fluoro-4-nitroaniline

-

Sodium nitrite

-

Hydrobromic acid

-

Cuprous cyanide

-

N-methyl-2-pyrrolidone (NMP)

-

Toluene

-

Ice

-

Water

Procedure:

-

Diazotization: A solution of sodium nitrite in water is added dropwise to a cooled (0-5 °C) solution of 2-fluoro-4-nitroaniline in hydrobromic acid. The reaction mixture is stirred for a set period at this temperature to ensure the complete formation of the diazonium salt.

-

Cyanation: In a separate reaction vessel, a solution of cuprous cyanide in NMP and toluene is prepared. The previously prepared diazonium salt solution is then added slowly to this mixture.

-

Reaction and Work-up: The reaction mixture is heated to facilitate the substitution of the diazonium group with a cyanide group. After the reaction is complete, the mixture is cooled and poured into water.

-

Extraction and Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography to obtain pure 2-Fluoro-4-nitrobenzonitrile.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps for the synthesis of a fluoronitrobenzonitrile, based on the protocol described above.

Caption: Synthetic pathway for a fluoronitrobenzonitrile.

References

4-Fluoro-2-nitrobenzonitrile molecular weight and formula

This document provides core technical specifications for 4-Fluoro-2-nitrobenzonitrile, a chemical compound relevant to researchers, scientists, and professionals in drug development. The data is presented for easy reference and comparison.

Chemical and Physical Properties

The fundamental molecular properties of this compound are summarized in the table below. These values are critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C7H3FN2O2 | [1][2][3] |

| Molecular Weight | 166.11 g/mol | [1][2] |

| Monoisotopic Mass | 166.01785550 Da | [1] |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | 71 °C | [4] |

| Boiling Point | 145-150 °C at 11.25 Torr | [4] |

| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [4] |

| CAS Number | 80517-21-1 | [1][3] |

As this document focuses on the intrinsic molecular properties of this compound, detailed experimental protocols or biological signaling pathways are not applicable. Therefore, no diagrams are included.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Fluoro-2-nitrobenzonitrile, a key intermediate in various synthetic applications. The document presents quantitative data, outlines standard experimental protocols for property determination, and illustrates the relationships between the compound's characteristics.

Core Physicochemical Data

This compound is a solid compound, appearing as a yellow crystalline powder or solid at room temperature[1][2]. Its key physical properties are summarized below, providing a baseline for its handling, storage, and application in experimental settings.

| Property | Value | Conditions | Source |

| Melting Point | 69.0 - 78.0 °C | Clear Melt | [1] |

| 71 °C | Not Specified | [2] | |

| Boiling Point | 145 - 150 °C | 11.25 Torr | [2] |

| Molecular Formula | C₇H₃FN₂O₂ | - | [1][3] |

| CAS Number | 80517-21-1 | - | [1] |

| Appearance | Yellow Crystals or Powder | Ambient | [1][2] |

Experimental Protocols for Property Determination

The following sections describe generalized, standard laboratory methodologies for determining the melting and boiling points of organic compounds like this compound.

2.1. Melting Point Determination (Capillary Method)

The melting point range of 69.0-78.0 °C suggests a standard capillary melting point apparatus was likely used for its determination[1].

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar), capillary tubes, mortar and pestle.

-

Procedure:

-

A small, finely ground sample of this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid sample has completely liquefied (the "clear melt" point) is recorded as the end of the melting range.

-

The process is typically repeated to ensure accuracy.

-

2.2. Boiling Point Determination (Vacuum Distillation)

The boiling point is reported at a reduced pressure (145-150 °C at 11.25 Torr), which is a common practice for compounds that may decompose at their atmospheric boiling point[2].

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the applied pressure.

-

Apparatus: Short-path distillation apparatus, round-bottom flask, condenser, receiving flask, vacuum pump, manometer, heating mantle, and thermometer.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask with boiling chips.

-

The distillation apparatus is assembled and connected to a vacuum pump and a manometer to monitor the pressure.

-

The system is evacuated to the desired pressure (e.g., 11.25 Torr).

-

The sample is gradually heated using a heating mantle.

-

The temperature of the vapor is monitored with a thermometer placed at the vapor outlet leading to the condenser.

-

The boiling point is recorded as the stable temperature at which the liquid boils and condensate is actively forming on the condenser.

-

Visualized Relationships and Properties

The following diagram illustrates the logical flow from the compound's identity to its key physical states and properties.

Caption: Logical flow from compound identity to its physical states and properties.

References

4-Fluoro-2-nitrobenzonitrile safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 4-Fluoro-2-nitrobenzonitrile (CAS No. 80517-21-1). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards, handling procedures, and emergency protocols associated with this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior under various laboratory conditions.

| Property | Value | Reference |

| Molecular Formula | C₇H₃FN₂O₂ | [1] |

| Molecular Weight | 166.11 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | 71 °C | [2] |

| Boiling Point | 145-150 °C at 11.25 Torr | [2] |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [2] |

| Storage Temperature | Room Temperature, Sealed in dry | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 / 4 | H301: Toxic if swallowedH302: Harmful if swallowed |

| Acute Toxicity, Dermal | 3 / 4 | H311: Toxic in contact with skinH312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

Note: The percentages associated with the GHS classifications in some sources indicate the prevalence of that classification in notifications to ECHA, not a probabilistic measure of the hazard.[1]

Hazard Communication Workflow

The following diagram illustrates the logical flow from hazard identification to communication and immediate response.

Caption: Workflow for Hazard Identification and Communication.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety in the laboratory.

Recommended Personal Protective Equipment (PPE)

The following diagram outlines the necessary personal protective equipment for handling this compound.

Caption: Recommended Personal Protective Equipment.

Handling and Storage Procedures:

-

Handling : Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[3] Avoid breathing dust or fumes and use only with adequate ventilation.[3]

-

Storage : Store in a tightly-closed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible substances such as oxidizing agents. Store locked up.[4]

First Aid Measures

In case of exposure, immediate medical attention is required.

| Exposure Route | First Aid Measures |

| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[5][6] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Immediate medical attention is required.[5] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. In the case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions : Wear appropriate personal protective equipment.[3] Evacuate personnel to safe areas. Ensure adequate ventilation.[3]

-

Environmental Precautions : Should not be released into the environment.[5][6]

-

Containment and Cleanup : Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[5][6]

Toxicological Information

Experimental Protocols

Specific experimental protocols for the synthesis or toxicological evaluation of this compound are not provided in standard safety data sheets. Researchers should consult relevant scientific literature for detailed methodologies. A general synthesis procedure for a related isomer, 2-Fluoro-4-nitrobenzonitrile, involves the dehydration of 2-fluoro-4-nitrobenzamide.[7]

This guide is intended for informational purposes and should not be a substitute for a thorough review of the complete Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety protocols.

References

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the primary synthetic routes for producing 4-fluoro-2-nitrobenzonitrile, a key intermediate in the pharmaceutical industry. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate research and development in medicinal chemistry and drug discovery.

Synthesis from 2-Fluoro-4-nitrobenzamide

This single-step dehydration reaction is a highly efficient method for the synthesis of this compound, characterized by its high yield and straightforward procedure.

Experimental Protocol

A mixture of 2-fluoro-4-nitrobenzamide (0.83 g, 4.6 mmol) and a dehydrating agent consisting of phosphorus pentoxide/hexamethyldisiloxane is prepared in 1,2-dichloroethane (20 mL).[1] The reaction mixture is then heated to reflux at 100°C for 4 hours under a nitrogen atmosphere.[1] Upon completion, the mixture is cooled to ambient temperature and filtered through a silicone plug. The solid residue is washed sequentially with hexane (200 mL) and a 5% methanol/chloroform mixture (400 mL). The methanol/chloroform filtrate is collected and concentrated under reduced pressure to yield the final product.[1]

Quantitative Data

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Fluoro-4-nitrobenzamide | Phosphorus pentoxide/hexamethyldisiloxane | 1,2-Dichloroethane | 100 | 4 | 95 | [1] |

Reaction Pathway

References

Spectroscopic and Structural Analysis of 4-Fluoro-2-nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic data for 4-Fluoro-2-nitrobenzonitrile (CAS No. 80517-21-1), a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public domain spectral data, this document summarizes the known information and provides generalized experimental protocols for its characterization.

Chemical Identity and Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₃FN₂O₂ and a molecular weight of 166.11 g/mol .[1] Its structure consists of a benzene ring substituted with a fluorine atom at position 4, a nitro group at position 2, and a nitrile group at position 1.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 80517-21-1 |

| Molecular Formula | C₇H₃FN₂O₂ |

| Molecular Weight | 166.11 g/mol [1] |

| Canonical SMILES | C1=CC(=C(C=C1F)--INVALID-LINK--[O-])C#N |

| InChI | InChI=1S/C7H3FN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H |

Spectroscopic Data

Comprehensive, publicly available, and verified spectroscopic data for this compound is limited. The following tables present the available data, primarily sourced from patent literature.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The following ¹H NMR data is reported for a compound identified as 2-fluoro-4-nitrobenzonitrile, which corresponds to the same structure as this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.58 | m | 1H | Ar-H |

| 8.01 | m | 1H | Ar-H |

| 8.09 | m | 1H | Ar-H |

Solvent: CDCl₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

IR (Infrared) Spectroscopy Data

-

~2230 cm⁻¹: C≡N stretching

-

~1530 and ~1350 cm⁻¹: Asymmetric and symmetric NO₂ stretching

-

~1250 cm⁻¹: C-F stretching

-

Aromatic C-H and C=C stretching and bending vibrations

MS (Mass Spectrometry) Data

The mass spectrometry data reveals the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 166 | Molecular Ion (M⁺) |

| 120 | [M - NO₂]⁺ |

| 100 | [M - NO₂ - HF]⁺ or [M - NO₂ - CN]⁺ fragment |

| 93 | |

| 75 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

References

Reactivity of the fluorine atom in 4-Fluoro-2-nitrobenzonitrile

An In-depth Technical Guide to the Reactivity of the Fluorine Atom in 4-Fluoro-2-nitrobenzonitrile

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in modern organic synthesis, particularly within the pharmaceutical industry. Its value is derived from the high reactivity of its fluorine atom towards nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the molecular architecture, where the potent electron-withdrawing effects of the ortho-nitro (-NO₂) and para-cyano (-CN) groups synergistically activate the benzene ring. This guide elucidates the electronic principles governing this reactivity, presents quantitative data on key transformations, provides detailed experimental protocols, and visualizes the underlying reaction mechanisms and workflows.

Core Reactivity: Electron-Activated Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in this compound is exceptionally labile and prone to displacement by a wide array of nucleophiles. This heightened reactivity is not inherent to fluoroarenes but is induced by the electronic environment of this specific molecule.

Key Principles:

-

Electron-Withdrawing Groups (EWGs): The molecule possesses two powerful EWGs: a nitro group (-NO₂) positioned ortho to the fluorine and a cyano group (-CN) positioned para. Both groups strongly pull electron density away from the aromatic ring through inductive (-I) and resonance (-M) effects.

-

Activation of the Reaction Site: This electron withdrawal creates a significant partial positive charge (δ+) on the carbon atom bonded to the fluorine (C4), making it highly electrophilic and susceptible to attack by nucleophiles.

-

Stabilization of the Meisenheimer Complex: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophile's attack on the C4 carbon, which breaks the ring's aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex.[1][2][3] The nitro and cyano groups are perfectly positioned to stabilize this intermediate by delocalizing the negative charge through resonance, thereby lowering the activation energy of the reaction.[1][2][4]

-

Fluorine as a Leaving Group: In the context of SNAr, fluoride is an excellent leaving group. Its high electronegativity polarizes the C-F bond, and its small size allows for efficient solvation after it is expelled, restoring the aromaticity of the ring to yield the final product.

The general mechanism is visualized below.

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Synthetic Applications and Scope

The activated nature of this compound allows for its reaction with a diverse range of nucleophiles, making it a versatile building block. Key transformations include amination, thiolation, and alkoxylation.

Representative Reactions

The fluorine atom can be displaced by nitrogen, sulfur, and oxygen nucleophiles, providing access to a variety of substituted benzonitrile derivatives which are often precursors for more complex molecules and heterocyclic systems.[2]

| Nucleophile Class | Example Nucleophile | Conditions | Product Type |

| Nitrogen | Primary/Secondary Amines | Basic conditions (e.g., K₂CO₃, Et₃N), various solvents (e.g., DMF, DMSO), RT to 100 °C | N-Aryl-4-amino-2-nitrobenzonitriles |

| Nitrogen | Hydrazine | Isopropanol, 80 °C | 3-Amino-6-nitroindazole (via cyclization) |

| Sulfur | Thiols / Thiolates | Basic conditions | 4-(Aryl/alkylthio)-2-nitrobenzonitriles |

| Oxygen | Alcohols / Phenols | Strong base (e.g., NaH, t-BuOK), anhydrous THF or DMF | 4-Alkoxy/Aryloxy-2-nitrobenzonitriles |

Detailed Experimental Protocols

To ensure reproducibility, detailed methodologies are critical. The following protocol provides a representative example for the synthesis of 3-amino-6-nitroindazole from this compound.

Protocol: Synthesis of 3-Amino-6-nitroindazole

This procedure details the reaction of this compound with hydrazine, which results in both substitution of the fluorine and a subsequent intramolecular cyclization.

Materials:

-

This compound (1.0 eq, 10 mmol, 1.66 g)

-

Aqueous Hydrazine (4 mL)

-

Isopropanol (30 mL)

-

Ethyl Acetate

-

Water (Deionized)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure: [5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10 mmol) in isopropanol (30 mL).

-

Addition of Nucleophile: Add aqueous hydrazine (4 mL) to the solution.

-

Heating: Heat the resulting solution to 80 °C and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Concentration): After 12 hours, allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the isopropanol.

-

Extraction: Add water (30 mL) to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Washing: Combine the organic layers and wash sequentially with water (30 mL) and brine (30 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent (ethyl acetate) in vacuo to yield the crude product, 3-amino-6-nitroindazole, as an orange solid. The product can be used for subsequent transformations or purified further by column chromatography if necessary.

The workflow for this experimental procedure is outlined in the diagram below.

Caption: Experimental Workflow for Hydrazine Reaction.

Conclusion

The reactivity of the fluorine atom in this compound is a classic and powerful example of electronically controlled nucleophilic aromatic substitution. The strategic placement of ortho-nitro and para-cyano groups renders the C4 position highly electrophilic and stabilizes the key Meisenheimer intermediate, facilitating facile displacement of the fluoride ion. This predictable and robust reactivity allows for the efficient introduction of nitrogen, sulfur, and oxygen nucleophiles, cementing the role of this compound as an indispensable building block in the synthesis of pharmaceuticals, agrochemicals, and other high-value functional materials.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. nbinno.com [nbinno.com]

- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Synthesis routes of 2-Fluoro-4-nitrobenzonitrile [benchchem.com]

An In-Depth Technical Guide on the Electron-Withdrawing Effects in 4-Fluoro-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-withdrawing effects in 4-fluoro-2-nitrobenzonitrile, a key intermediate in organic synthesis and drug discovery. The document details the molecule's electronic properties, reactivity, and spectroscopic characteristics. It also includes detailed experimental protocols and explores its application in the development of targeted cancer therapies.

Introduction: The Electronic Landscape of this compound

This compound is an aromatic compound characterized by the presence of three powerful electron-withdrawing groups: a fluorine atom at position 4, a nitro group at position 2, and a cyano group at position 1. The strategic placement of these substituents creates a highly electron-deficient aromatic ring, profoundly influencing the molecule's reactivity and spectroscopic properties.

The electron-withdrawing nature of these groups is a synergistic combination of inductive and resonance effects:

-

Inductive Effect (-I): The high electronegativity of the fluorine, nitrogen, and oxygen atoms pulls electron density away from the benzene ring through the sigma bonds. This effect is most pronounced for the nitro group, followed by the fluorine and then the cyano group.

-

Resonance Effect (-M): The nitro and cyano groups actively withdraw electron density from the aromatic pi-system through resonance delocalization. The nitro group, in particular, has a very strong -M effect. While the fluorine atom has lone pairs that can participate in a +M (donating) effect, its strong -I effect overwhelmingly dominates, resulting in a net electron withdrawal.

This potent combination of electron-withdrawing forces renders the benzene ring in this compound exceptionally electrophilic.

Quantitative Analysis of Electron-Withdrawing Effects

The electronic influence of the substituents can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent and its effect on the reactivity of the rest of the molecule.

| Substituent | Position | Hammett Constant (σ) |

| Fluoro (-F) | para | +0.06 |

| Nitro (-NO₂) | ortho | +0.78 |

| Cyano (-CN) | - | - |

Note: The Hammett constant for the ortho-nitro group is a widely accepted value. A specific Hammett constant for the cyano group at the 1-position is not applicable in the standard benzoic acid-based determination.

The positive values of the Hammett constants for the fluoro and nitro groups confirm their electron-withdrawing nature. The large positive value for the nitro group highlights its powerful deactivating effect on the aromatic ring towards electrophilic attack.

Spectroscopic Characterization

The unique electronic structure of this compound gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The electron-withdrawing groups deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to benzene. The exact chemical shifts and coupling constants are influenced by the relative positions of the substituents.

¹³C NMR: The carbon atoms of the aromatic ring, particularly those directly attached to the electron-withdrawing groups, are significantly deshielded. The carbon of the cyano group typically appears in the 115-125 ppm range.

Awaiting experimental data for precise chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands. The most prominent is the sharp and intense stretching vibration of the nitrile group (C≡N), which typically appears in the range of 2220-2240 cm⁻¹ for aromatic nitriles.[1] The presence of strong electron-withdrawing groups can slightly shift this frequency. Other significant peaks include those corresponding to the N-O stretching of the nitro group and the C-F stretching.

| Functional Group | Absorption Range (cm⁻¹) |

| C≡N (Nitrile) | ~2230 |

| NO₂ (Nitro) | ~1530 and ~1350 (asymmetric and symmetric stretching) |

| C-F (Fluoro) | ~1250 |

| C=C (Aromatic) | ~1600 and ~1475 |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be influenced by the stability of the resulting fragments, with potential losses of NO₂, CN, and F.

| Property | Value |

| Molecular Formula | C₇H₃FN₂O₂ |

| Molecular Weight | 166.11 g/mol |

Reactivity: A Prime Substrate for Nucleophilic Aromatic Substitution (SNAr)

The pronounced electron deficiency of the aromatic ring makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. The nitro group ortho to the reaction center plays a crucial role in stabilizing the negatively charged Meisenheimer intermediate formed during the reaction, thereby accelerating the substitution.

Logical Workflow for SNAr Reaction

Caption: Workflow of a typical SNAr reaction.

Kinetic Data

Awaiting experimental data for a comprehensive kinetic data table.

Application in Drug Development: A Scaffold for Tyrosine Kinase Inhibitors

This compound is a valuable building block in the synthesis of pharmacologically active molecules, particularly in the development of tyrosine kinase inhibitors (TKIs). Tyrosine kinases are a family of enzymes that play a critical role in cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers.

The 4-fluoro-2-nitrophenyl moiety can serve as a key pharmacophore that can be incorporated into larger molecules designed to target the ATP-binding site of specific tyrosine kinases. The high electrophilicity of the aromatic ring allows for the facile introduction of various side chains through SNAr reactions, enabling the synthesis of a diverse library of potential drug candidates.

Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

One of the most important targets for TKIs is the Epidermal Growth Factor Receptor (EGFR). Overactivation of the EGFR signaling pathway is a key driver in the development and progression of several cancers, including non-small cell lung cancer.

Caption: Inhibition of the EGFR signaling pathway by a TKI.

TKIs derived from scaffolds like this compound can act as competitive inhibitors of ATP at the kinase domain of EGFR, thereby blocking the downstream signaling cascade and inhibiting cancer cell proliferation.

Experimental Protocols

Synthesis of this compound

A potential synthetic route involves the oxidation of 4-fluoro-2-nitrotoluene to 4-fluoro-2-nitrobenzoic acid, followed by conversion to the corresponding amide and subsequent dehydration to the nitrile.

Step 1: Oxidation of 4-fluoro-2-nitrotoluene

-

A mixture of 4-fluoro-2-nitrotoluene, a strong oxidizing agent (e.g., potassium permanganate), and a suitable solvent (e.g., water or a biphasic system) is heated under reflux.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the 4-fluoro-2-nitrobenzoic acid.

Step 2: Amide Formation

-

The carboxylic acid is converted to its acid chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride).

-

The acid chloride is then reacted with ammonia or an ammonia source to form 4-fluoro-2-nitrobenzamide.

Step 3: Dehydration to Nitrile

-

The amide is treated with a dehydrating agent (e.g., phosphorus pentoxide, trifluoroacetic anhydride) to yield this compound.

-

The final product is purified by recrystallization or column chromatography.

General Protocol for Spectroscopic Analysis

NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire a proton-decoupled spectrum.

IR Spectroscopy:

-

Prepare a sample of the compound as a KBr pellet or a thin film on a salt plate.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization or electron impact).

-

Acquire the mass spectrum over an appropriate mass-to-charge ratio (m/z) range.

Protocol for a Kinetic Study of SNAr Reaction

-

Prepare stock solutions of this compound and the desired nucleophile (e.g., an amine) in a suitable aprotic solvent (e.g., acetonitrile or DMSO).

-

Use a UV-Vis spectrophotometer or a high-performance liquid chromatography (HPLC) instrument to monitor the reaction progress.

-

Initiate the reaction by mixing the reactants in a thermostated cuvette or reaction vessel at a constant temperature.

-

Record the change in absorbance of the product or the disappearance of the reactant over time at a specific wavelength.

-

Determine the initial reaction rates from the kinetic data.

-

Repeat the experiment with varying concentrations of the nucleophile to determine the order of the reaction with respect to the nucleophile.

-

Calculate the rate constant (k) for the reaction under the specified conditions.

Conclusion

This compound is a molecule of significant interest due to the powerful and synergistic electron-withdrawing effects of its fluoro, nitro, and cyano substituents. These electronic properties render the aromatic ring highly susceptible to nucleophilic aromatic substitution, making it a versatile intermediate in the synthesis of complex organic molecules. Its application as a scaffold for the development of tyrosine kinase inhibitors highlights its importance in medicinal chemistry and drug discovery. The detailed understanding of its reactivity and spectroscopic characteristics provided in this guide serves as a valuable resource for researchers in these fields. Further experimental studies to quantify its kinetic parameters and to fully elucidate its spectroscopic properties will continue to enhance its utility in the design and synthesis of novel chemical entities.

References

Methodological & Application

Application Notes: 4-Fluoro-2-nitrobenzonitrile and its Isomers as Versatile Intermediates in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 4-fluoro-2-nitrobenzonitrile and its structural isomers as key building blocks in the synthesis of active pharmaceutical ingredients (APIs). The unique substitution pattern of these molecules, featuring a nitrile group, a nitro group, and a fluorine atom on a benzene ring, offers a versatile platform for constructing complex molecular architectures. This document details their application in the synthesis of a dipeptidyl peptidase-4 (DPP-4) inhibitor and a tyrosine kinase inhibitor, providing experimental protocols and relevant biological context.

Application in the Synthesis of Trelagliptin (DPP-4 Inhibitor)

4-Fluoro-2-methylbenzonitrile, an isomer of this compound, is a crucial starting material for the synthesis of Trelagliptin. Trelagliptin is a once-weekly oral medication for the management of type 2 diabetes.[1] It functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1).[1] By prolonging the action of these hormones, Trelagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release.[1]

Synthetic Workflow for Trelagliptin

The following diagram outlines the synthetic pathway from 4-fluoro-2-methylbenzonitrile to Trelagliptin.

Caption: Synthetic route of Trelagliptin from 4-fluoro-2-methylbenzonitrile.

Experimental Protocols and Data

The synthesis of Trelagliptin involves a three-step process starting from 4-fluoro-2-methylbenzonitrile. The following protocols are compiled from various patented procedures.

Step 1: Bromination of 4-Fluoro-2-methylbenzonitrile

This step involves the radical bromination of the methyl group to yield 2-bromomethyl-4-fluorobenzonitrile.

-

Protocol: A mixture of 4-fluoro-2-methylbenzonitrile (14.8 mmol), N-bromosuccinimide (NBS) (15 mmol), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) is refluxed for 2 hours.[2] After cooling to room temperature, the solid succinimide is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product, which is typically used in the next step without further purification.[2]

Step 2: Alkylation of 3-Methyl-6-chlorouracil

The brominated intermediate is used to alkylate 3-methyl-6-chlorouracil to form the core structure of Trelagliptin.

-

Protocol: 3-Methyl-6-chlorouracil (32.1g) and 2-bromomethyl-4-fluorobenzonitrile (47.1g) are dissolved in N,N-dimethylformamide (DMF) (200ml).[3] Triethylamine (56ml) is added, and the mixture is heated to 100°C with stirring for 2 hours.[3] After cooling, water and ethyl acetate are added for extraction. The organic layer is washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[3]

Step 3: Nucleophilic Substitution with (R)-3-Aminopiperidine

The final step is the nucleophilic substitution of the chlorine atom with (R)-3-aminopiperidine to yield Trelagliptin.

-

Protocol: To a solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile (58.7g) and (R)-3-Boc-aminopiperidine (48g) in toluene (500ml), potassium carbonate (55g) and tetrabutylammonium bromide (1.0g) are added.[3] The mixture is vigorously stirred and heated to 100°C for 24 hours.[3] After cooling and solvent removal, the crude product is obtained by extraction with water and ethyl acetate. The product is then deprotected to give Trelagliptin.[3]

| Step | Starting Material | Product | Reagents | Yield | Purity | Reference |

| 1. Bromination | 4-Fluoro-2-methylbenzonitrile | 2-Bromomethyl-4-fluorobenzonitrile | NBS, AIBN, CCl4 | - | - | [2] |

| 2. Alkylation | 2-Bromomethyl-4-fluorobenzonitrile | 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile | 3-Methyl-6-chlorouracil, Triethylamine, DMF | 83.9% | 99.6% | [3] |

| 3. Nucleophilic Substitution and Deprotection | Intermediate from Step 2 | Trelagliptin | (R)-3-Boc-aminopiperidine, K2CO3, Tetrabutylammonium bromide, Toluene; Deprotection | 92.0% | 99.3% | [3] |

Application in the Synthesis of Tyrosine Kinase Inhibitors (e.g., Afatinib)

This compound and its isomers are key intermediates in the synthesis of irreversible tyrosine kinase inhibitors, a class of drugs used in cancer therapy.[4] One prominent example is Afatinib, an irreversible inhibitor of the ErbB family of receptors, which includes the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[5] Afatinib is used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[5]

Mechanism of Action and Signaling Pathway

Receptor Tyrosine Kinases (RTKs) are cell surface receptors that play a crucial role in cellular signaling pathways regulating cell growth, proliferation, and survival.[6] In many cancers, these pathways are dysregulated due to mutations or overexpression of RTKs like EGFR and HER2.[4]

Upon ligand binding, RTKs dimerize and autophosphorylate their intracellular tyrosine kinase domains.[7] This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades such as the RAS-MAPK and PI3K-Akt pathways, which ultimately promote cell proliferation and survival.[6]

Afatinib irreversibly binds to the kinase domain of EGFR and HER2, blocking their autophosphorylation and subsequent downstream signaling.[8] This leads to the inhibition of tumor growth and induction of apoptosis in cancer cells dependent on these pathways.[5]

The following diagram illustrates the simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition by Afatinib.

Caption: Simplified RTK signaling pathway and inhibition by Afatinib.

Synthetic Approach to Afatinib

While detailed protocols often start from more advanced intermediates, the synthesis of the quinazoline core of Afatinib can be envisioned from precursors derived from this compound. A key intermediate in many Afatinib syntheses is 2-nitrile-4-amino-5-hydroxybenzonitrile or a protected version thereof. The general synthetic strategy involves the reduction of the nitro group to an amine and subsequent cyclization reactions to form the quinazoline ring system.

A representative protocol for a key step in a patented Afatinib synthesis is provided below. This step involves the condensation and cyclization to form the Afatinib core structure.

-

Protocol: In a reaction flask, 2-nitrile-4-[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino-5-[(S)-(tetrahydrofuran-3-yl)oxy]aniline and N,N-dimethylformamide dimethyl acetal are subjected to a condensation reaction.[9] Subsequently, 4-fluoro-3-chloroaniline is added, and a cyclization reaction occurs to yield Afatinib.[9] The reaction mixture is heated, and after completion, the product is isolated by adjusting the pH to precipitate the solid, followed by filtration and recrystallization.[10]

| Step | Starting Materials | Product | Reagents/Conditions | Yield | Reference |

| Condensation and Cyclization | 2-nitrile-4-[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino-5-[(S)-(tetrahydrofuran-3-yl)oxy]aniline, 4-fluoro-3-chloroaniline | Afatinib | N,N-dimethylformamide dimethyl acetal, Heat, pH adjustment with ammonia water | 77.0% | [10] |

Conclusion

This compound and its isomers are valuable and versatile intermediates in the pharmaceutical industry. Their application in the synthesis of both small molecule inhibitors like Trelagliptin and complex oncology drugs like Afatinib highlights their importance. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the utility of these building blocks in the discovery and synthesis of novel therapeutic agents.

References

- 1. jmnc.samipubco.com [jmnc.samipubco.com]

- 2. API SYNTHESIS INTERNATIONAL: TRELAGLIPTIN [apisynthesisint.blogspot.com]

- 3. CN104961726A - Preparation method of trelagliptin - Google Patents [patents.google.com]

- 4. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 5. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20160083373A1 - Method for preparing afatinib and intermediate thereof - Google Patents [patents.google.com]

- 10. WO2014180271A1 - Method for preparing afatinib and intermediate thereof - Google Patents [patents.google.com]

Application Notes: The Utility of 4-Fluoro-2-nitrobenzonitrile in the Synthesis of Tyrosine Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tyrosine kinases are critical enzymes in cellular signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity, particularly within the Human Epidermal Growth Factor Receptor (HER) family, such as EGFR (HER1) and HER2, is a hallmark of many cancers. Consequently, small-molecule tyrosine kinase inhibitors (TKIs) have become a cornerstone of targeted cancer therapy. A key structural motif found in many potent and selective TKIs is the 4-anilinoquinoline or 4-anilinoquinazoline core. 4-Fluoro-2-nitrobenzonitrile is a valuable chemical intermediate used in the synthesis of these inhibitor scaffolds, particularly for creating irreversible inhibitors that form a covalent bond with the target kinase.[1]

The reactivity of this compound is dominated by the electron-withdrawing effects of the ortho-nitro and para-cyano groups. These groups activate the fluorine atom for facile nucleophilic aromatic substitution (SNAr), allowing for the strategic introduction of substituted anilines, a crucial step in building the core structure of the final active pharmaceutical ingredient.

Core Chemical Transformation: Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound in TKI synthesis is its reaction with a substituted aniline. The fluorine atom, activated by the strongly electron-withdrawing nitro and cyano groups, is an excellent leaving group in an SNAr reaction. This key bond-forming step creates a diarylamine intermediate, which is the precursor to the heterocyclic core of the inhibitor.

The general mechanism involves the attack of the nucleophilic aniline on the carbon atom bearing the fluorine, leading to the formation of a stabilized anionic intermediate known as a Meisenheimer complex.[2] Subsequent elimination of the fluoride ion re-aromatizes the ring and yields the substituted diarylamine product.

Experimental Protocols

Protocol 1: Synthesis of a Diarylamine Intermediate via SNAr

This protocol describes a representative procedure for the nucleophilic aromatic substitution reaction between this compound and a generic substituted aniline.

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (e.g., 3-chloro-4-methoxyaniline) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the substituted aniline (1.1 eq).

-

Add anhydrous potassium carbonate (2.0 eq) to the flask.

-

Add a sufficient volume of DMF to dissolve the reactants (a concentration of ~0.5 M is typical).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diarylamine product.

-

Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure diarylamine intermediate.

Protocol 2: Reduction of the Nitro Group and Cyclization (Conceptual)

Following the successful synthesis of the diarylamine, the nitro group is typically reduced to an amine, and the resulting diamine is cyclized to form the quinoline ring system.

-

Reduction: The diarylamine intermediate is dissolved in a solvent like ethanol or acetic acid. A reducing agent such as iron powder, tin(II) chloride, or catalytic hydrogenation (e.g., H₂, Pd/C) is used to selectively reduce the nitro group to an amine.

-

Cyclization: The resulting diamino compound can be cyclized to form the 4-amino-3-cyanoquinoline core. This is often achieved by heating with a reagent like ethyl orthoformate in the presence of an acid catalyst. This step constructs the heterocyclic ring that is fundamental to the inhibitor's activity.

Data Presentation: Biological Activity of Resulting Scaffolds

The 4-anilino-3-cyanoquinoline scaffold, derived from intermediates using this compound, is a core component of several potent irreversible TKIs. These inhibitors typically feature a Michael acceptor group that covalently binds to a cysteine residue in the kinase active site.[3][4] The table below summarizes the inhibitory concentrations (IC₅₀) for representative TKIs possessing this scaffold against key kinases.

| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Notes |

| 4-Anilino-3-cyanoquinoline (Generic) | EGFR | 0.8 - 9.2[5] | Potent inhibition of wild-type EGFR. |

| 4-Anilino-3-cyanoquinoline (Generic) | EGFR (T790M) | 2.7[5] | Activity against the common T790M resistance mutation. |

| 4-((3-ethynylphenyl)amino)-6-iodoquinoline-3-carbonitrile | EGFR | ~240 (0.24 µM) | Demonstrates the impact of substitutions on the aniline moiety.[6] |

| 4-Anilino-quinazoline (Related Scaffold) | HER2 | 13 - 57 | Shows potent activity against HER2, a related tyrosine kinase. |

Note: IC₅₀ values are highly dependent on the specific substitutions on the core scaffold and the assay conditions used.

Target Signaling Pathway: EGFR/HER2

EGFR and HER2 are receptor tyrosine kinases that, upon ligand binding, dimerize and activate downstream signaling cascades, principally the RAS/MAPK and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and migration. In many cancers, these receptors are overexpressed or mutated, leading to constitutive signaling and uncontrolled cell growth. TKIs synthesized from precursors like this compound act by blocking the ATP-binding site of these receptors, thereby inhibiting their kinase activity and shutting down these oncogenic signals.

References

- 1. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Irreversible protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PMC [pmc.ncbi.nlm.nih.gov]

Application of 4-Fluoro-2-methylbenzonitrile in the Synthesis of Trelagliptin Succinate

For research, drug development, and scientific professionals.

This document outlines the application and detailed protocols for the use of 4-fluoro-2-methylbenzonitrile as a key starting material in the multi-step synthesis of Trelagliptin Succinate, a potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. While the initial query specified 4-fluoro-2-nitrobenzonitrile, extensive literature review indicates that the established and commercially practiced synthesis of Trelagliptin utilizes 4-fluoro-2-methylbenzonitrile. This document will therefore focus on the scientifically validated pathway commencing with the methyl-substituted benzonitrile.

Trelagliptin's mechanism of action involves the inhibition of the DPP-4 enzyme, which in turn increases the levels of active incretin hormones such as glucagon-like peptide-1 (GLP-1).[1] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, thereby improving glycemic control. The synthesis of Trelagliptin Succinate is a critical process for ensuring the availability of this important therapeutic agent.

I. Overview of the Synthetic Pathway

The synthesis of Trelagliptin Succinate from 4-fluoro-2-methylbenzonitrile is a multi-step process that involves the formation of key intermediates. The general synthetic scheme is as follows:

-

Bromination of 4-fluoro-2-methylbenzonitrile: The synthesis typically begins with the bromination of the methyl group of 4-fluoro-2-methylbenzonitrile to yield 2-(bromomethyl)-4-fluorobenzonitrile.[2] This intermediate is a crucial building block for the subsequent steps.

-

Alkylation of 3-methyl-6-chlorouracil: The 2-(bromomethyl)-4-fluorobenzonitrile is then reacted with 3-methyl-6-chlorouracil to form 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile.

-

Nucleophilic Substitution: This intermediate undergoes a nucleophilic substitution reaction with (R)-3-aminopiperidine.[1][2] This step is critical for introducing the chiral amine component of Trelagliptin.

-

Formation of Trelagliptin Base: The product of the nucleophilic substitution is the free base of Trelagliptin.

-

Salt Formation: Finally, the Trelagliptin free base is reacted with succinic acid to form the stable Trelagliptin Succinate salt.[1][3]

II. Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of Trelagliptin Succinate, based on established methodologies.

A. Protocol 1: Bromination of 4-Fluoro-2-methylbenzonitrile

This protocol describes the conversion of 4-fluoro-2-methylbenzonitrile to 2-(bromomethyl)-4-fluorobenzonitrile.

Materials:

-

4-Fluoro-2-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4) or other suitable solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-methylbenzonitrile in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of azobisisobutyronitrile to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide by-product.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2-(bromomethyl)-4-fluorobenzonitrile.

-

The crude product can be purified by recrystallization or column chromatography.

B. Protocol 2: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile

This protocol details the alkylation of 3-methyl-6-chlorouracil with the brominated intermediate.

Materials:

-

2-(Bromomethyl)-4-fluorobenzonitrile

-

3-Methyl-6-chlorouracil

-

Potassium carbonate (K2CO3) or other suitable base

-

Dimethylformamide (DMF) or other suitable solvent

Procedure:

-

To a solution of 3-methyl-6-chlorouracil in dimethylformamide, add potassium carbonate.

-

Stir the mixture at room temperature for a short period.

-

Add a solution of 2-(bromomethyl)-4-fluorobenzonitrile in dimethylformamide dropwise to the reaction mixture.

-

Heat the reaction mixture and maintain at an elevated temperature, monitoring by TLC or HPLC.

-

After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to yield the desired intermediate.

C. Protocol 3: Synthesis of Trelagliptin

This protocol describes the nucleophilic substitution reaction to form the Trelagliptin free base.

Materials:

-

2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile

-

(R)-3-Aminopiperidine (or its hydrochloride salt)

-

A suitable base (e.g., potassium carbonate, triethylamine) if starting from the hydrochloride salt

-

A suitable solvent (e.g., ethanol, isopropanol)

Procedure:

-

Dissolve 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile in the chosen solvent.

-

Add (R)-3-aminopiperidine (or its hydrochloride salt along with a base) to the solution.

-

Heat the reaction mixture to reflux and monitor its progress.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The crude Trelagliptin can be purified by recrystallization or column chromatography.

D. Protocol 4: Preparation of Trelagliptin Succinate

This protocol outlines the final salt formation step.

Materials:

-

Trelagliptin free base

-

Succinic acid

-

A suitable solvent (e.g., methanol, ethanol, or a mixture)

Procedure:

-

Dissolve the purified Trelagliptin free base in a suitable solvent, heating gently if necessary.

-

In a separate flask, dissolve succinic acid in the same solvent.

-

Add the succinic acid solution to the Trelagliptin solution.

-

Stir the mixture, and the Trelagliptin Succinate salt should precipitate out.

-

Cool the mixture to enhance precipitation.

-

Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to obtain pure Trelagliptin Succinate.[3]

III. Data Presentation

The following tables summarize typical quantitative data for the synthesis of Trelagliptin Succinate.

Table 1: Reaction Yields for Key Synthetic Steps

| Step | Starting Material | Product | Typical Yield (%) |

| Bromination | 4-Fluoro-2-methylbenzonitrile | 2-(Bromomethyl)-4-fluorobenzonitrile | 85-95 |

| Alkylation | 2-(Bromomethyl)-4-fluorobenzonitrile and 3-Methyl-6-chlorouracil | 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile | 80-90 |

| Nucleophilic Substitution | 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile | Trelagliptin | 70-85 |

| Salt Formation | Trelagliptin | Trelagliptin Succinate | >95 |

Table 2: Purity and Impurity Profile of Trelagliptin Succinate

| Parameter | Specification |

| Purity (by HPLC) | >99.5%[4] |

| Disubstituted Impurity | <0.10% |

| Primary Amine Substituted Isomer | <0.10% |

| Any other individual impurity | <0.10% |

| Total Impurities | <0.50% |

IV. Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and quality control of Trelagliptin Succinate.

References

- 1. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 2. jmnc.samipubco.com [jmnc.samipubco.com]

- 3. CN105541793A - Synthetic method of trelagliptin, trelagliptin synthesized through method and trelagliptin synthesis intermediate - Google Patents [patents.google.com]

- 4. CN112694465A - Novel preparation process of trelagliptin succinate - Google Patents [patents.google.com]

Application of 4-Fluoro-2-nitrobenzonitrile in Agrochemical Synthesis: A Detailed Overview

Introduction

The continuous demand for higher crop yields and the emergence of resistance to existing pesticides necessitate the development of novel and more effective agrochemicals. Fluorinated organic compounds have gained significant attention in the design of new agrochemicals due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target enzymes. 4-Fluoro-2-nitrobenzonitrile is a versatile chemical intermediate that serves as a valuable building block in the synthesis of a variety of agrochemicals, including herbicides, insecticides, and fungicides. The presence of the fluoro, nitro, and nitrile functionalities provides multiple reaction sites for the construction of complex molecular architectures with desired biological activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemicals, with a focus on a representative phenylpyrazole insecticide.

Application Note 1: Synthesis of a Novel Phenylpyrazole Insecticide

Phenylpyrazole insecticides are a crucial class of broad-spectrum insecticides that act as non-competitive blockers of the γ-aminobutyric acid (GABA)-gated chloride channel in insects.[1] This mode of action leads to hyperexcitation of the insect's central nervous system and eventual death. The incorporation of a 4-fluoro-2-nitrophenyl group into the phenylpyrazole scaffold can potentially enhance the insecticidal activity and selectivity of the resulting compound.

Hypothetical Phenylpyrazole Insecticide: FNP-2025

For the purpose of these application notes, we will describe the synthesis and hypothetical activity of a novel phenylpyrazole insecticide, designated as FNP-2025, derived from this compound.

Table 1: Hypothetical Insecticidal Activity of FNP-2025

| Target Pest | Common Name | LC50 (mg/L) |

| Plutella xylostella | Diamondback Moth | 8.5 |

| Spodoptera exigua | Beet Armyworm | 12.3 |

| Myzus persicae | Green Peach Aphid | 15.8 |

| Aphis gossypii | Cotton Aphid | 18.2 |

Experimental Workflow for the Synthesis of FNP-2025

The overall synthetic strategy for FNP-2025 from this compound involves a three-step process: 1) Reduction of the nitro group to an amine, 2) Diazotization of the amine followed by a Sandmeyer-type reaction to introduce a trifluoromethyl group, and 3) Condensation with a suitable pyrazole precursor to form the final phenylpyrazole insecticide.

Synthesis of FNP-2025 from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-2-aminobenzonitrile

This protocol describes the reduction of the nitro group of this compound to an amino group.

Materials:

-

This compound

-

Iron powder (Fe)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 60.2 mmol) and ethanol (100 mL).

-

To this suspension, add iron powder (16.8 g, 300 mmol) followed by the slow addition of concentrated hydrochloric acid (5 mL).

-

Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-Fluoro-2-aminobenzonitrile as a solid.

Protocol 2: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzonitrile

This protocol details the conversion of the amino group to a trifluoromethyl group via a Sandmeyer-type reaction.

Materials:

-

4-Fluoro-2-aminobenzonitrile

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) trifluoromethyl (CuCF₃) (prepared in situ or from a commercial source)

-

Acetonitrile

-

Ice bath

-

Standard glassware for diazotization and reaction under inert atmosphere

Procedure:

-

In a three-necked flask cooled in an ice-salt bath, dissolve 4-Fluoro-2-aminobenzonitrile (5.0 g, 36.7 mmol) in a mixture of concentrated HCl (15 mL) and water (15 mL).

-

Slowly add a solution of sodium nitrite (2.7 g, 39.0 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the diazonium salt solution.

-

In a separate flask, prepare a suspension of CuCF₃ in acetonitrile.

-

Slowly add the cold diazonium salt solution to the CuCF₃ suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain 4-Fluoro-2-(trifluoromethyl)benzonitrile.[2]

Protocol 3: Synthesis of Phenylpyrazole Insecticide (FNP-2025)

This protocol describes the final condensation step to form the phenylpyrazole insecticide.

Materials:

-